Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
Overview
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a boronic ester derivative of indoline. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure includes a tert-butyl ester group, an indoline core, and a dioxaborolane moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Introduction of the Boronic Ester Group: The dioxaborolane moiety is introduced through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the indoline derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the borylation step and employing automated systems for the esterification process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can convert the indoline core to more saturated derivatives.
Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is used as a building block in the synthesis of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of biaryl structures.
Biology and Medicine
This compound is valuable in medicinal chemistry for the development of pharmaceuticals. The indoline core is a common motif in many bioactive molecules, and the boronic ester group allows for further functionalization, enabling the synthesis of potential drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties. It can be incorporated into polymers and other materials to enhance their performance in electronic devices.
Mechanism of Action
The mechanism by which tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate exerts its effects is primarily through its participation in chemical reactions. The boronic ester group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. The indoline core can interact with various biological targets, depending on the functional groups attached to it.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate: Similar structure but with an indazole core.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate: Contains a dihydropyridine core instead of indoline.
Uniqueness
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is unique due to its combination of the indoline core and the boronic ester group. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and materials science, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-10-13-12-14(8-9-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-9,12H,10-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORQXGLIKPNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593976 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-67-3 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?
A1: This compound consists of three main groups: indoline, boronate, and tert-butylcarbonyl. Its structure was confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, MS, and FT-IR []. Additionally, the crystal structure was determined using X-ray single crystal diffraction, which aligned well with the DFT-optimized structure [].
Q2: How was computational chemistry utilized in the study of this compound?
A2: Density Functional Theory (DFT) played a crucial role in this research. It was used to optimize the compound's structure, which was later validated by X-ray crystallography []. Moreover, DFT calculations helped determine the molecular electrostatic potential and frontier molecular orbitals, offering valuable insights into the compound's physicochemical properties [].
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